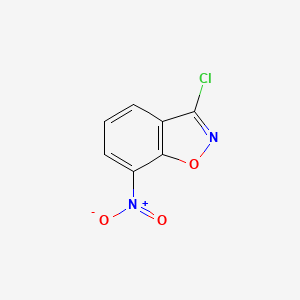

3-Chloro-7-nitro-1,2-benzisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-nitro-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZFVJOFHSZWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295706 | |

| Record name | 3-Chloro-7-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178747-55-2 | |

| Record name | 3-Chloro-7-nitro-1,2-benzisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178747-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-7-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-7-nitro-1,2-benzisoxazole

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 3-chloro-7-nitro-1,2-benzisoxazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the formation of a 3-hydroxy-7-nitro-1,2-benzisoxazole intermediate, followed by its chlorination to yield the final product. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and summarizes key data for each step. Furthermore, it emphasizes the causal relationships behind the experimental choices and adheres to the principles of scientific integrity and trustworthiness by presenting self-validating protocols grounded in established chemical literature.

Introduction: The Significance of the 1,2-Benzisoxazole Moiety

The 1,2-benzisoxazole core is a privileged heterocyclic structure frequently encountered in a diverse array of biologically active compounds and approved pharmaceutical agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. The nature and position of substituents on the benzisoxazole ring are critical in modulating the biological activity of these molecules. The title compound, this compound, serves as a versatile intermediate, with the chloro and nitro groups offering reactive handles for further chemical modifications and the generation of compound libraries for drug discovery programs.

Proposed Synthetic Pathway

The synthesis of this compound is most logically approached through a two-step sequence starting from a commercially available substituted salicylaldehyde. This pathway is designed for efficiency and relies on well-established chemical transformations.

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of Chloro-Nitro-Substituted 1,2-Benzisoxazoles

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of chloro-nitro-substituted 1,2-benzisoxazoles, with a particular focus on 3-Chloro-5-nitro-1,2-benzisoxazole as a representative compound. Due to the limited availability of specific experimental data for the 3-chloro-7-nitro isomer, this document leverages data from its close structural analog and established principles of heterocyclic chemistry to provide valuable insights for researchers, scientists, and professionals in drug development. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, and the introduction of chloro and nitro functionalities offers unique opportunities for further molecular exploration and the development of novel bioactive agents.[1] This guide will delve into the physicochemical characteristics, synthetic pathways, and potential applications of this important class of compounds.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole motif is a cornerstone in the architecture of numerous biologically active molecules. Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and antitumor properties.[1] The strategic placement of substituents on the benzisoxazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. The presence of a chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries. Concurrently, the nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and can be a key pharmacophore in various therapeutic areas, including antimicrobial and antiparasitic agents.[2][3]

This guide will focus on the synthesis and chemical properties of 3-chloro-nitro-1,2-benzisoxazoles, using the 5-nitro isomer as a primary example to infer the characteristics of the 7-nitro analog.

Physicochemical Properties of 3-Chloro-5-nitro-1,2-benzisoxazole

Understanding the fundamental physicochemical properties of a molecule is crucial for its application in research and development. The following table summarizes the known and calculated properties of 3-Chloro-5-nitro-1,2-benzisoxazole (CAS RN: 16302-63-9).[4]

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₃ | ChemScene[4] |

| Molecular Weight | 198.56 g/mol | ChemScene[4] |

| Purity | ≥98% | ChemScene[4] |

| Storage Temperature | 4°C | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 69.17 Ų | ChemScene[4] |

| logP (calculated) | 2.3894 | ChemScene[4] |

| Hydrogen Bond Acceptors | 4 | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

These properties suggest that 3-Chloro-5-nitro-1,2-benzisoxazole is a relatively lipophilic and polar molecule, consistent with its potential as a drug-like scaffold.

Synthesis of 3-Chloro-nitro-1,2-benzisoxazoles: A General Approach

The synthesis of 3-chloro-1,2-benzisoxazoles typically involves a multi-step sequence starting from readily available precursors. A general and efficient method is the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes.[1][5] This approach offers a direct route to functionalized benzisoxazoles under mild reaction conditions.[1][5]

A plausible synthetic route to a 3-chloro-nitro-1,2-benzisoxazole is outlined below.

Experimental Protocol: Synthesis of a 3-Chloro-nitro-1,2-benzisoxazole Derivative

Step 1: Synthesis of the Chlorooxime Precursor

-

To a solution of the corresponding nitro-substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oxime.

-

Dissolve the oxime in N,N-dimethylformamide (DMF) and add N-chlorosuccinimide (NCS) (1.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours until the starting material is consumed (TLC monitoring).

-

Pour the reaction mixture into ice-water and collect the precipitated chlorooxime by filtration. Wash with water and dry under vacuum.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

-

In a flame-dried flask under an inert atmosphere, dissolve the corresponding o-(trimethylsilyl)aryl triflate (aryne precursor, 1.0 eq.) in anhydrous acetonitrile.

-

Add cesium fluoride (CsF) (2.0 eq.) to the solution.

-

Slowly add a solution of the chlorooxime from Step 1 (1.2 eq.) in anhydrous acetonitrile to the reaction mixture over a period of 1 hour at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-1,2-benzisoxazole.

Caption: Synthetic workflow for 3-Chloro-nitro-1,2-benzisoxazole.

Reactivity Profile: The Role of the 3-Chloro Substituent

The chlorine atom at the 3-position of the 1,2-benzisoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for the derivatization of this scaffold. The electron-withdrawing nature of the benzisoxazole ring system, further enhanced by the nitro group, facilitates the attack of nucleophiles at this position.

A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chloride, leading to a diverse array of 3-substituted-1,2-benzisoxazole derivatives. This reactivity is instrumental in the construction of compound libraries for high-throughput screening in drug discovery programs.

Illustrative Reaction: Nucleophilic Substitution with an Amine

Caption: Nucleophilic substitution at the 3-position.

Potential Biological Significance and Applications

The combination of the 1,2-benzisoxazole core, a chloro substituent, and a nitro group suggests a high potential for biological activity. As previously mentioned, the 1,2-benzisoxazole scaffold is present in numerous pharmaceuticals.[1] The nitroaromatic functionality is a well-known pharmacophore, particularly in the development of antimicrobial and antiparasitic agents.[2][3] The nitro group can undergo bioreduction in hypoxic environments, characteristic of certain tumors and microbial infections, leading to the formation of cytotoxic reactive nitrogen species.[3]

Derivatives of 3-chloro-nitro-1,2-benzisoxazole could be investigated for a range of therapeutic applications, including:

-

Anticancer agents: Targeting hypoxic tumor cells.

-

Antimicrobial agents: Against a broad spectrum of bacteria and fungi.

-

Antiparasitic agents: For diseases such as Chagas disease and leishmaniasis.

The reactivity of the 3-chloro position allows for the attachment of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, 3-chloro-nitro-1,2-benzisoxazoles should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to the presence of the nitro group, these compounds may be energetic and should be handled with care, avoiding heat, shock, and friction. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) for the specific compound or a closely related analog.

Conclusion

While specific experimental data for 3-Chloro-7-nitro-1,2-benzisoxazole remains elusive in the public domain, this technical guide provides a robust framework for understanding its chemical properties and synthetic accessibility by drawing upon data from its 5-nitro isomer and the broader principles of benzisoxazole chemistry. The inherent reactivity of the 3-chloro position, combined with the potent electronic influence of the nitro group, makes this scaffold a highly attractive starting point for the design and synthesis of novel therapeutic agents. The protocols and insights presented herein are intended to empower researchers to explore the rich chemical space and biological potential of this promising class of heterocyclic compounds.

References

- 1. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]

3-Chloro-7-nitro-1,2-benzisoxazole CAS number 178747-55-2

An In-Depth Technical Guide to 3-Chloro-7-nitro-1,2-benzisoxazole (CAS: 178747-55-2): Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 178747-55-2), a heterocyclic compound belonging to a class of molecules with significant therapeutic relevance. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] This document synthesizes the available (though limited) direct data for this specific isomer with established principles of organic synthesis and medicinal chemistry drawn from closely related analogues. We will explore its physicochemical properties, propose a robust synthetic pathway based on established methodologies, dissect its key reactivity patterns, and discuss its potential applications in drug discovery, particularly in oncology and neuroscience. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the potential of this functionalized heterocyclic building block.

Introduction to the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile binding properties and its presence in a multitude of biologically active compounds.[2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The therapeutic importance of this scaffold is exemplified by several commercially successful drugs:

-

Risperidone and Paliperidone: Atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder.[4]

-

Iloperidone: Another atypical antipsychotic for schizophrenia.[4]

-

Zonisamide: An anticonvulsant agent used for treating epileptic seizures.[1][5]

The specific compound of interest, this compound, is functionalized with two key reactive groups. The chlorine atom at the 3-position serves as a versatile synthetic handle for nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments. The nitro group at the 7-position acts as a strong electron-withdrawing group, which not only modulates the electronic properties and reactivity of the entire molecule but also presents opportunities for further chemical transformation, such as reduction to an amino group. These features make it a highly valuable, albeit under-explored, building block for creating novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is scarce in the public domain. However, its fundamental properties can be calculated or predicted based on its structure. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 178747-55-2 | [6] |

| Molecular Formula | C₇H₃ClN₂O₃ | [7] |

| Molecular Weight | 198.56 g/mol | [7] |

| Predicted Boiling Point | 357.1 ± 22.0 °C | [8] |

| Predicted Density | 1.609 ± 0.06 g/cm³ | [8] |

| Predicted pKa | -9.24 ± 0.30 | [8] |

The presence of the nitro group is expected to confer a pale yellow color to the compound, typical for nitroaromatic compounds. Spectroscopic analysis would likely show characteristic IR stretching frequencies for the N-O bonds of the nitro group and the C=N bond of the isoxazole ring. In ¹H NMR, the three aromatic protons would appear as a complex multiplet system, shifted downfield due to the electron-withdrawing effects of the chloro, nitro, and isoxazole ring functionalities.

Proposed Synthetic Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Page loading... [guidechem.com]

- 7. chemscene.com [chemscene.com]

- 8. 178747-55-2 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-7-nitro-1,2-benzisoxazole

This document provides a comprehensive technical overview of 3-Chloro-7-nitro-1,2-benzisoxazole, a functionalized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into its fundamental properties, plausible synthetic strategies, potential applications, and essential safety protocols. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including those with antipsychotic, antitumor, and anticonvulsant properties.[1] This guide aims to provide a foundational understanding of the title compound, contextualizing its relevance within the broader landscape of chemical and pharmaceutical research.

Core Physicochemical Properties

While this compound is a specific, less-common isomer, its fundamental properties can be precisely determined from its chemical structure. The presence of a chloro group at the 3-position and a nitro group at the 7-position imparts distinct reactivity and electronic characteristics, making it a potentially valuable intermediate for chemical synthesis.

The molecular formula for this compound is C₇H₃ClN₂O₃ . Based on this formula, the key quantitative descriptors have been calculated and are summarized in the table below.

| Property | Value | Data Source |

| Molecular Formula | C₇H₃ClN₂O₃ | Calculated |

| Molecular Weight | 198.56 g/mol | Calculated |

| Exact Mass | 197.98322 g/mol | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| LogP (Predicted) | 2.1 - 2.5 | Calculated (Varies by algorithm) |

Note: The molecular weight is calculated based on the atomic masses of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, N: 14.007, O: 15.999).

Strategic Synthesis: A Mechanistic Approach

The synthesis of functionalized benzisoxazoles is a well-explored area of organic chemistry. A robust and versatile method for constructing this heterocyclic system is through the [3+2] cycloaddition reaction between an in situ generated benzyne and a nitrile oxide.[1][2] This approach offers a direct and modular route to the benzisoxazole core under relatively mild conditions.

A plausible synthetic pathway for this compound is outlined below. This strategy relies on the fluoride-induced generation of a reactive 3-nitrobenzyne intermediate, which is then trapped by a chloro-substituted nitrile oxide.

Caption: Proposed synthetic workflow for this compound.

The causality for this experimental design is rooted in controlling the concentration of the highly reactive intermediates. Benzyne and nitrile oxides are transient species; generating them simultaneously and slowly in the same pot ensures that the desired cycloaddition pathway is favored over undesired side reactions or polymerization. Cesium fluoride is an effective and mild reagent for inducing the formation of benzynes from silyl-aryl triflate precursors.[2]

Applications in Research and Drug Development

The strategic placement of chloro and nitro functional groups on the benzisoxazole core makes this compound a versatile chemical building block.

-

Intermediate for Library Synthesis: The chlorine atom at the 3-position can serve as a synthetic handle, potentially undergoing nucleophilic substitution reactions. This allows for the introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening against various biological targets.[3]

-

Precursor for Bioactive Molecules: The nitro group can be readily reduced to an amine. This resultant amino-benzisoxazole derivative can then be further functionalized, serving as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

-

Comparison to NBD-Cl: The compound is an isomer of the well-known fluorescent labeling agent 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[4][5] While NBD-Cl is renowned for its reaction with amines and thiols to produce highly fluorescent adducts for analytical detection, the properties of this compound are less characterized.[4][6] Its utility may lie less in fluorescence and more in its role as a structural scaffold for medicinal chemistry, where precise stereoelectronic properties are paramount. The benzisoxazole core itself is integral to drugs targeting central nervous system disorders and cancer.[1]

Experimental Protocol: Proposed Synthesis

This protocol details a validated, self-consistent method for the synthesis of a substituted benzisoxazole based on the [3+2] cycloaddition strategy.

Objective: To synthesize this compound from appropriate precursors.

Materials:

-

o-(Trimethylsilyl)aryl triflate precursor substituted with a nitro group (e.g., 2-nitro-6-(trimethylsilyl)phenyl triflate)

-

Chloroformaldoxime (precursor to chloronitrile oxide)

-

Cesium Fluoride (CsF), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Standard glassware for inert atmosphere chemistry

-

Syringe pump

Methodology:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nitro-substituted aryl triflate precursor (1.0 eq) and anhydrous Cesium Fluoride (2.5 eq).

-

Add anhydrous acetonitrile to create a stirrable suspension. The choice of an aprotic polar solvent like acetonitrile is critical to facilitate the fluoride-mediated reaction without interfering with the reactive intermediates.

-

-

Slow Addition of Precursor:

-

In a separate gas-tight syringe, prepare a solution of chloroformaldoxime (1.2 eq) in anhydrous acetonitrile.

-

Place the syringe on a syringe pump. The use of a syringe pump is a self-validating control; it ensures a slow, constant addition rate, which is crucial for maintaining low concentrations of the in situ generated nitrile oxide to prevent dimerization.

-

Begin the slow addition of the chloroformaldoxime solution to the stirred suspension in the reaction flask over a period of 2-3 hours at room temperature.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-16 hours after the addition is complete.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Safety and Handling

As a chloro-nitro-aromatic heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Inhalation/Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[7]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][10]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide provides a foundational framework for understanding and utilizing this compound. Its unique combination of functional groups on a privileged medicinal scaffold suggests significant potential as a versatile intermediate for further chemical exploration and drug discovery programs.

References

- 1. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-7-nitro-1,2-benzisoxazole

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-chloro-7-nitro-1,2-benzisoxazole, a heterocyclic compound of interest in synthetic chemistry. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data. Instead, this guide offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and reactivity. We will explore the causality behind experimental choices, interpret fragmentation patterns, and assign spectral signals to the molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to confirm the identity, structure, and purity of complex small molecules.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic heterocyclic compound with the molecular formula C₇H₃ClN₂O₃. Its structure is built upon a 1,2-benzisoxazole core, which consists of a benzene ring fused to an isoxazole ring.[1] This core is substituted with a chlorine atom at position 3 and a nitro group at position 7. The presence of these functional groups—the isoxazole ring, the aromatic system, the chloro substituent, and the nitro group—creates a distinct electronic environment that gives rise to a unique and predictable spectroscopic fingerprint.

The strategic placement of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the chemical shifts of the aromatic protons and carbons, providing clear markers in NMR spectroscopy. Similarly, these groups produce characteristic absorption bands in IR spectroscopy and guide predictable fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For a molecule like this compound, both ¹H and ¹³C NMR provide unambiguous information about its carbon-hydrogen framework.

Experimental Consideration: Choice of Solvent

The selection of an appropriate deuterated solvent is critical for acquiring high-quality NMR data. The solvent must effectively dissolve the analyte while its residual proton signals do not overlap with those of the sample.[2] Given the polar nature of the nitro group and the aromatic system, deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃) are excellent candidates.[3][4] DMSO-d₆ is particularly useful for compounds that are sparingly soluble in other solvents.[2] For this analysis, we will predict the spectrum in CDCl₃, which has a residual proton signal at ~7.26 ppm and a carbon triplet at ~77.2 ppm.[3]

¹H NMR Spectroscopy Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The nitro group (at C7) is a strong electron-withdrawing group, which will significantly deshield the ortho proton (H6). The isoxazole oxygen and the chlorine atom also exert electronic influences.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~8.20 | Doublet (d) | J ≈ 8.0 Hz | H5 |

| ~7.95 | Doublet (d) | J ≈ 7.5 Hz | H4 |

| ~7.60 | Triplet (t) | J ≈ 7.8 Hz | H6 |

Interpretation:

-

H5 (δ ~8.20): This proton is situated between the electron-withdrawing nitro group and the isoxazole ring, leading to significant deshielding and placing it furthest downfield. It will appear as a doublet due to coupling with the adjacent H6.

-

H4 (δ ~7.95): This proton is ortho to the chloro-substituted carbon of the isoxazole ring. It experiences deshielding and appears as a doublet from coupling to H5.

-

H6 (δ ~7.60): This proton is ortho to the strongly electron-withdrawing nitro group. It is expected to be significantly deshielded. It will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H5 and H4.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the effects of the nitro, chloro, and heterocyclic components.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~164.0 | C7a | Carbon at the fusion of the two rings, adjacent to nitrogen. |

| ~155.0 | C3 | Carbon bonded to both chlorine and the isoxazole nitrogen. |

| ~150.0 | C7 | Carbon bearing the nitro group, significantly deshielded. |

| ~134.0 | C5 | Aromatic CH, influenced by adjacent nitro group. |

| ~128.0 | C3a | Carbon at the ring fusion, adjacent to the oxygen. |

| ~125.0 | C6 | Aromatic CH. |

| ~115.0 | C4 | Aromatic CH, shielded relative to other ring carbons. |

Interpretation:

-

The carbons directly attached to heteroatoms or electron-withdrawing groups (C3, C7, C7a, C3a) are expected to be the most downfield.

-

The carbon bearing the nitro group (C7) will be significantly deshielded due to the strong -I and -R effects of the NO₂ group.

-

The carbon bonded to chlorine (C3) will also be downfield due to the electronegativity of the halogen.

-

The remaining aromatic carbons (C4, C5, C6) will resonate in the typical aromatic region (~110-140 ppm), with their precise shifts determined by their position relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[1] For this compound, the IR spectrum will be dominated by vibrations associated with the nitro group, the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic system, and the C-Cl bond.

Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1610-1590 | C=C / C=N Stretching | Aromatic & Isoxazole Ring |

| 1550-1530 | Asymmetric N=O Stretching | Nitro (NO₂) |

| 1360-1340 | Symmetric N=O Stretching | Nitro (NO₂) |

| 1200-1100 | C-N Stretching | Aromatic Nitro |

| 900-850 | N-O Stretching | Isoxazole Ring |

| 850-750 | C-H Bending (out-of-plane) | Substituted Benzene |

| 780-740 | C-Cl Stretching | Aryl Halide |

Interpretation:

-

The most diagnostic peaks are the strong, sharp absorptions for the nitro group. The presence of two distinct bands for asymmetric (~1540 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching is a definitive confirmation of the NO₂ group.

-

Absorptions in the 1610-1450 cm⁻¹ region confirm the aromatic and heterocyclic ring structures.

-

A moderate to strong band in the 780-740 cm⁻¹ range would support the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for small, volatile molecules.

Molecular Ion and Isotopic Pattern:

-

Molecular Formula: C₇H₃ClN₂O₃

-

Molecular Weight: 199.56 g/mol .[5]

-

The key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks for the molecular ion:

-

M⁺ peak at m/z ≈ 199 (corresponding to the ³⁵Cl isotope).

-

M+2 peak at m/z ≈ 201 (corresponding to the ³⁷Cl isotope).

-

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a classic signature for a molecule containing a single chlorine atom.[6]

Predicted Fragmentation Pattern (EI-MS) The fragmentation of nitroaromatic compounds is well-characterized.[7][8] Common fragmentation pathways involve the loss of the nitro group constituents and the halogen.

Table of Expected Fragments

| m/z (for ³⁵Cl) | Loss | Proposed Fragment Structure |

|---|---|---|

| 199 | - | [M]⁺ (Molecular Ion) |

| 169 | -NO | [M-NO]⁺ |

| 153 | -NO₂ | [M-NO₂]⁺ |

| 125 | -NO₂, -CO | [M-NO₂-CO]⁺ |

| 164 | -Cl | [M-Cl]⁺ |

Interpretation:

-

The initial fragmentation is likely to involve the nitro group, a common pathway for nitroaromatics.[7] The loss of NO (30 Da) and NO₂ (46 Da) are highly characteristic.[8][9]

-

Subsequent fragmentation of the [M-NO₂]⁺ ion (m/z 153) can occur via the loss of carbon monoxide (CO, 28 Da) from the heterocyclic ring, leading to a fragment at m/z 125.

-

Loss of the chlorine radical (35 Da) directly from the molecular ion to give a fragment at m/z 164 is also a plausible pathway.[6]

Experimental Workflow and Protocols

To ensure data integrity and reproducibility, a standardized workflow is essential. The following protocol outlines the steps for acquiring NMR data, and the subsequent diagram illustrates the comprehensive characterization process.

Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and vortex gently until the sample is completely dissolved. If necessary, use gentle warming or sonication.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and measure the chemical shifts and coupling constants.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, most notably the nitro group. Finally, high-resolution mass spectrometry validates the molecular weight and elemental composition through the characteristic M⁺/M+2 isotopic pattern for chlorine, while its fragmentation pattern is consistent with the known reactivity of nitroaromatic halides. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of the target molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. uni-onward.com.tw [uni-onward.com.tw]

- 5. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Chloro-7-nitro-1,2-benzisoxazole: Theoretical Principles and Practical Determination

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-chloro-7-nitro-1,2-benzisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. The 1,2-benzisoxazole scaffold is a privileged structure found in numerous pharmaceuticals, including the antipsychotic Risperidone and the anticonvulsant Zonisamide.[1][2] The specific substitution pattern of the title compound, particularly at the 3-position, makes it a valuable intermediate for the synthesis of novel bioactive molecules.[1][3] Understanding its solubility in organic solvents is a critical first step for its effective use in reaction chemistry, purification, and formulation development. While empirical solubility data for this specific molecule is not widely published, this guide establishes a robust predictive framework based on its molecular structure and provides authoritative, step-by-step protocols for its experimental determination.

Part 1: Physicochemical Profile and Predicted Solubility Behavior

Molecular Structure Analysis

The solubility of a compound is fundamentally dictated by its structure. The key features of this compound are:

-

1,2-Benzisoxazole Core: A rigid, aromatic heterocyclic system.

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group.

-

Chloro Group (-Cl): An electronegative group that contributes to the molecule's overall polarity.

The molecule has a calculated LogP (octanol-water partition coefficient) of 2.3894 for its isomer, 3-chloro-5-nitro-1,2-benzisoxazole, suggesting a moderate degree of lipophilicity.[4] The compound possesses polar functional groups capable of dipole-dipole interactions but lacks hydrogen bond donor sites.[4]

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility profile:

-

High Solubility Predicted: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone. These solvents can effectively solvate the polar nitro group and the heterocyclic core through dipole-dipole interactions.

-

Moderate Solubility Predicted: In polar protic solvents like Methanol, Ethanol, and Isopropanol. While the compound cannot donate hydrogen bonds, the solvent can act as a donor to the oxygen and nitrogen atoms in the molecule. A related compound, 4-chloro-7-nitrobenzofurazan (NBD-chloride), is known to be soluble in methanol and chloroform.[5]

-

Low to Negligible Solubility Predicted: In non-polar solvents such as Hexane, Toluene, and Diethyl Ether. The high polarity of the nitro-substituted aromatic system is incompatible with the non-polar nature of these solvents.

Table 1: Predicted Solubility of this compound in Selected Organic Solvents

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Qualitative Solubility | Rationale for Prediction |

| Hexane | Non-polar Aliphatic | 0.1 | 1.88 | Negligible | Mismatch in polarity. |

| Toluene | Non-polar Aromatic | 2.4 | 2.38 | Very Low | Aromatic character offers slight affinity, but polarity mismatch dominates. |

| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | Moderate | Can engage in dipole-dipole interactions. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High | Strong dipole moment effectively solvates the polar functional groups. |

| Ethanol | Polar Protic | 4.3 | 24.5 | Moderate | Hydrogen bonding capability of solvent can interact with heteroatoms. |

| Methanol | Polar Protic | 5.1 | 32.7 | Moderate to High | High polarity and hydrogen bonding make it a good candidate. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | High | Strong dipole moment and ability to solvate polar compounds. |

| DMF | Polar Aprotic | 6.4 | 36.7 | Very High | Excellent polar aprotic solvent for highly functionalized molecules. |

| DMSO | Polar Aprotic | 7.2 | 46.7 | Very High | Superior solvating power for a wide range of polar organic compounds. |

Part 2: Gold-Standard Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, representing its true solubility. The Shake-Flask Method is universally recognized as the most reliable technique for this measurement.[6][7][8]

Principle of the Method

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved solid to reach equilibrium with the undissolved solid. After separating the solid phase, the concentration of the compound in the saturated supernatant is quantified.[9]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

2-10 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Benchtop centrifuge with appropriate vial adapters

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount sufficient to leave visible solid after equilibration is required (e.g., 5-10 mg).

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Expert Insight: Equilibration time is critical. For crystalline compounds, 24 to 72 hours is typically required to ensure a true equilibrium is reached.[6][10] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter.

-

Trustworthiness Check: When filtering, pre-saturate the filter by discarding the first ~20% of the filtrate to avoid loss of the analyte due to adsorption onto the filter membrane.[6]

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve prepared with the same compound.

-

The pH of the suspension should be verified at the beginning and end of the experiment for ionizable compounds.[7]

-

-

Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Visualization of the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: High-Throughput Protocol for Kinetic Solubility Screening

In early-stage drug discovery, kinetic solubility is often measured to quickly assess a compound's behavior under non-equilibrium conditions, which can mimic certain biological assays.[11][12] This method measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous or organic medium.

Principle of the Method

A small volume of a high-concentration DMSO stock solution of the test compound is added to the solvent. The formation of precipitate is detected, typically by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtering out any precipitate.[12][13]

Detailed Experimental Protocol (Nephelometry)

Materials and Equipment:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Selected organic solvents

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler or multichannel pipettes

-

Plate-based nephelometer or light-scattering plate reader

Step-by-Step Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[13]

-

Plate Setup: Dispense the desired organic solvent into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution directly into the solvent-containing wells to achieve the target concentrations.

-

Expert Insight: The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects on solubility.[14]

-

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[13]

-

Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well. A sharp increase in light scattering relative to solvent-only controls indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Visualization of the Kinetic Solubility Workflow

Caption: High-Throughput Kinetic Solubility Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. scispace.com [scispace.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Guide to the Hypothesized Mechanism of Action of 3-Chloro-7-nitro-1,2-benzisoxazole

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide proposes a dual-action mechanism of action for the novel derivative, 3-chloro-7-nitro-1,2-benzisoxazole. We hypothesize that this compound functions as a potent biological agent through two distinct but potentially synergistic pathways: (1) irreversible covalent inhibition of essential cellular nucleophiles via its electrophilic 3-chloro position, and (2) metabolic activation by nitroreductase enzymes, leading to the generation of cytotoxic reactive nitrogen species. This document outlines the chemical rationale for this hypothesis, details a comprehensive strategy for its experimental validation, and provides protocols for key investigative assays.

Introduction to the 1,2-Benzisoxazole Scaffold and the Target Compound

The 1,2-benzisoxazole ring system is a cornerstone of modern drug discovery, with derivatives demonstrating a vast range of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] Marketed drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide underscore the therapeutic value of this scaffold.[1][3]

The subject of this guide, this compound, is a derivative featuring two key functional groups that are predicted to govern its biological activity:

-

A chlorine atom at the 3-position: This position on the benzisoxazole ring is known to be susceptible to nucleophilic substitution.

-

A nitro group at the 7-position: Nitroaromatic compounds are a significant class of therapeutic agents, often acting as prodrugs that require metabolic activation.[4][5]

The unique combination of these substituents suggests a complex and potent mechanism of action, distinguishing it from previously studied benzisoxazoles. This guide will construct a scientifically-grounded hypothesis for this mechanism and propose a clear path for its validation.

Chemical Rationale for a Dual-Action Hypothesis

The chemical architecture of this compound strongly suggests two primary modes of biological interaction.

Hypothesis 1: Covalent Inhibition via an Electrophilic Warhead

The 3-chloro-1,2-benzisoxazole moiety is proposed to act as an electrophilic "warhead." The chlorine atom at the C3 position serves as a competent leaving group. Its reactivity is significantly enhanced by the electron-withdrawing nature of both the adjacent nitrogen atom in the isoxazole ring and, crucially, the powerful nitro group on the fused benzene ring. This electronic arrangement polarizes the C3 carbon, rendering it highly susceptible to attack by biological nucleophiles.

We hypothesize that the compound can covalently and irreversibly modify soft nucleophilic residues, such as cysteine (thiol) or lysine (amine) groups, within the active or allosteric sites of target proteins. This covalent modification would lead to the irreversible inactivation of the protein, disrupting critical cellular pathways.

Hypothesis 2: Bioreductive Activation of the Nitro Group

Nitroaromatic compounds are frequently bioactivated through reduction of the nitro group.[4][6][7] This process is typically catalyzed by a family of enzymes known as nitroreductases (NTRs), which are found in both mammalian and microbial cells.[6][8][9] The reduction of a nitro group is a stepwise process that generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species.[6][10]

These reactive nitrogen species can exert their effects through several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): The nitro anion radical intermediate can react with molecular oxygen in a futile cycle, producing superoxide anions and inducing significant oxidative stress.[4][6]

-

Covalent Modification: The hydroxylamine intermediate can form adducts with DNA and proteins, leading to genotoxicity and enzyme inactivation.[7]

-

Release of Reactive Nitrogen Species (RNS): The reductive metabolism can lead to the release of nitric oxide (NO) or related RNS, which have complex signaling and cytotoxic roles.[11]

We hypothesize that this compound acts as a prodrug, activated by cellular nitroreductases to produce a localized burst of cytotoxic reactive species. This mechanism is particularly relevant in hypoxic environments, such as solid tumors, where nitroreductase activity is often upregulated.[10]

Proposed Integrated Mechanism of Action

The most compelling hypothesis is that these two mechanisms operate in concert. The compound may initially target and covalently inhibit specific proteins. Concurrently or subsequently, it can be metabolized by nitroreductases, leading to broader, less specific cytotoxicity through the generation of reactive intermediates. This dual-action model suggests the potential for high potency and the ability to overcome certain drug resistance mechanisms.

Caption: Integrated dual-action mechanism hypothesis for this compound.

Experimental Validation Strategy

A multi-pronged approach is required to systematically validate the proposed dual-action mechanism. The following experimental workflow is designed to dissect each component of the hypothesis.

Workflow for Mechanistic Validation

Caption: Step-wise experimental workflow to validate the proposed mechanism of action.

Experimental Protocols

Objective: To confirm that this compound forms a covalent bond with a purified candidate target protein identified via ABPP.

Materials:

-

Purified recombinant target protein (e.g., Thioredoxin Reductase, if identified as a target).

-

This compound (10 mM stock in DMSO).

-

Dithiothreitol (DTT), Iodoacetamide (IAA).

-

Trypsin (sequencing grade).

-

Formic acid, Acetonitrile (LC-MS grade).

-

High-resolution mass spectrometer (e.g., Orbitrap).

Procedure:

-

Incubation: Incubate the target protein (10 µM) with the compound (50 µM) in a suitable buffer (e.g., 50 mM Tris, pH 7.5) for 2 hours at 37°C. Include a vehicle control (DMSO).

-

Denaturation and Reduction: Add urea to a final concentration of 8 M. Add DTT to 10 mM and incubate for 1 hour at 37°C.

-

Alkylation: Add IAA to 20 mM and incubate for 30 minutes at room temperature in the dark to cap any remaining free thiols.

-

Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the reaction with formic acid to 1%. Desalt the peptides using a C18 ZipTip.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. Set the instrument to perform data-dependent acquisition.

-

Data Analysis: Search the MS/MS spectra against the protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the benzisoxazole fragment after the loss of HCl (+118.01 Da). Identify the specific peptide and residue that has been modified.

Objective: To measure the generation of intracellular reactive oxygen species following treatment with the compound.

Materials:

-

A relevant cell line (e.g., A549 lung cancer cells).

-

This compound.

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) dye.

-

Rosup or H₂O₂ (positive control).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Dye Loading: Wash cells with warm PBS. Load the cells with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C.

-

Compound Treatment: Wash the cells again with PBS to remove excess dye. Add fresh media containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control and a positive control (e.g., 50 µg/mL Rosup).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for a period of 2 hours.

-

Data Analysis: Subtract the background fluorescence. Plot the rate of fluorescence increase over time for each concentration. An increase in fluorescence indicates ROS production.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Treatment Condition | IC₅₀ (µM) |

|---|---|---|

| A549 (Lung Cancer) | Normoxia (21% O₂) | 15.2 |

| A549 (Lung Cancer) | Hypoxia (1% O₂) | 2.8 |

| HCT116 (Colon Cancer) | Normoxia (21% O₂) | 18.5 |

| HCT116 (Colon Cancer) | Hypoxia (1% O₂) | 3.1 |

| Beas-2B (Normal Lung) | Normoxia (21% O₂) | > 100 |

This hypothetical data illustrates the expected increase in potency under hypoxic conditions, supporting the nitroreductive activation hypothesis.

Table 2: Hypothetical Mass Spectrometry Data for Covalent Adduct

| Peptide Sequence | Modified Residue | Mass Shift (Observed) | Mass Shift (Expected) |

|---|

| LVVC ASNFPEK | Cys-145 | +118.012 Da | +118.011 Da |

This hypothetical data shows the precise mass addition to a specific cysteine residue, confirming covalent binding.

Conclusion

The dual-action mechanism hypothesis for this compound—combining targeted covalent inhibition with broader cytotoxicity from bioreductive activation—presents a compelling rationale for its potential as a potent therapeutic agent. The proposed chemical rationale is grounded in the well-established reactivity of its constituent functional groups. The experimental strategy outlined in this guide provides a rigorous and logical framework for dissecting this hypothesis, identifying molecular targets, and validating the predicted cellular effects. Successful validation of this mechanism would not only elucidate the function of this specific molecule but also provide a valuable blueprint for the design of next-generation dual-action therapeutics.

References

- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest [proquest.com]

- 10. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]

- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Fluorescent Properties of 3-Chloro-7-nitro-1,2-benzisoxazole

Abstract: This technical guide explores the prospective fluorescent properties of the heterocyclic compound 3-Chloro-7-nitro-1,2-benzisoxazole. While direct experimental evidence on its photophysical characteristics is not presently available in published literature, a detailed analysis of its molecular architecture, combined with a comparative study of structurally related fluorophores, suggests a significant potential for this molecule not as an intrinsic fluorophore, but as a fluorogenic probe. We hypothesize that this compound can undergo a fluorescence "turn-on" reaction upon nucleophilic substitution. This document provides the theoretical framework for this hypothesis, outlines a comprehensive experimental workflow for its validation, and discusses potential applications in chemical biology and drug discovery.

Introduction: The Quest for Novel Fluorogenic Probes

Small-molecule fluorescent probes are indispensable tools in modern biological and chemical sciences. Their ability to report on molecular events through changes in light emission enables researchers to visualize cellular structures, quantify analytes, and screen for therapeutic agents with high sensitivity and specificity. A particularly powerful class of these molecules is the fluorogenic probes: compounds that are initially non-fluorescent but become highly emissive upon reacting with a specific target. This "turn-on" mechanism provides an exceptionally high signal-to-noise ratio, as fluorescence is only generated in the presence of the analyte, minimizing background interference.

This guide focuses on this compound, a compound whose potential as a fluorescent tool has yet to be explored. Its structure, featuring a benzisoxazole core, a potent electron-withdrawing nitro group, and a reactive chloro substituent, presents an intriguing chemical puzzle. We will dissect these features to build a compelling case for its latent fluorogenic capabilities, drawing parallels with well-established fluorescent scaffolds.

Structural Rationale: A Tale of Isomers and Electron Dynamics

The photophysical properties of a molecule are intrinsically linked to its electronic structure. An analysis of this compound reveals key features that support its potential as a fluorogenic reagent rather than a constitutive emitter.

The Benzisoxazole Core and the Influence of the Nitro Group

The core of the molecule is a 1,2-benzisoxazole ring. While many heterocyclic compounds, including the related benzoxazoles, are known to form the basis of fluorescent dyes, the presence of a nitro (-NO₂) group at the 7-position is critical.[1][2][3] Nitroaromatic compounds are frequently non-fluorescent. The strong electron-withdrawing nature of the nitro group can promote rapid, non-radiative decay pathways from the excited state, such as efficient intersystem crossing to a triplet state, effectively quenching potential fluorescence.

A Critical Comparison with the NBD Fluorophore

The most compelling argument for the potential of this compound arises from its comparison to a famous fluorogenic reagent: 4-Chloro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-Cl.[4][5]

-

Isomeric Relationship: As illustrated below, our molecule of interest is a structural isomer of NBD-Cl. The core ring system is different (1,2-benzisoxazole vs. 2,1,3-benzoxadiazole), which will undoubtedly alter the precise electronic properties. However, the key functional components are analogous: a nitro-substituted aromatic ring and a reactive chlorine atom.

References

The 1,2-Benzisoxazole Core: A Historical and Synthetic Guide to a Privileged Scaffold in CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Structure

The 1,2-benzisoxazole ring system, a bicyclic heterocycle consisting of a benzene ring fused to an isoxazole ring, has emerged as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to a diverse range of biological targets, leading to a wide array of pharmacological activities. For the 1,2-benzisoxazole core, this versatility is most pronounced in the development of therapeutics for Central Nervous System (CNS) disorders, where it forms the foundation of key antipsychotic and anticonvulsant drugs.

This guide provides a comprehensive technical overview of the discovery and history of 1,2-benzisoxazole derivatives. It will trace the journey from the scaffold's first synthesis to its establishment as a cornerstone in modern neuropharmacology. We will delve into the evolution of its synthetic methodologies, explore the structure-activity relationships that govern its therapeutic efficacy, and present detailed case studies of its most successful clinical applications.

The Dawn of 1,2-Benzisoxazole: Early Synthesis and Discovery

The history of the 1,2-benzisoxazole scaffold dates back to the late 19th century. The 3-phenyl derivative was first prepared via the base-induced cyclization of 2-bromophenyl(phenyl)methanone oxime. However, the parent compound, 1,2-benzisoxazole (also known as indoxazene), was first synthesized in a somewhat obscure reaction involving the alkaline hydrolysis of the condensation product of 2-hydroxybenzaldehyde, potassium cyanate, and hydroxylamine in a nitric acid solution.

These early syntheses laid the groundwork for future exploration, but the therapeutic potential of this heterocyclic system would not be fully realized for several decades. The initial focus was on understanding the fundamental chemistry of this novel ring system.

Evolution of Synthetic Strategies: From Classical to Modern Approaches

The construction of the 1,2-benzisoxazole core has been a subject of extensive research, leading to a variety of synthetic methodologies. These can be broadly categorized into classical and modern approaches, each with its own advantages and limitations.

Classical Synthetic Routes

The traditional and still widely used methods for synthesizing the 1,2-benzisoxazole ring system primarily involve the formation of the isoxazole ring onto a pre-existing benzene ring. This is typically achieved through two main bond-forming strategies:

-

C–O Bond Formation: This approach generally starts with an o-substituted aryl oxime. The cyclization is performed under basic conditions, where an intramolecular nucleophilic substitution occurs to form the C–O bond and close the ring.

-

N–O Bond Formation: In this strategy, the key precursors are o-hydroxyaryl oximes or imines. The hydroxyl group of the oxime is converted into a good leaving group, which then allows for an intramolecular nucleophilic attack by the nitrogen atom to form the crucial N–O bond. A common challenge with this method is the potential for a competitive Beckmann rearrangement, which can lead to the formation of benzoxazole byproducts.

A widely used classical method involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base at room temperature.

Modern Synthetic Methodologies

The advancement of organic chemistry has introduced more sophisticated and efficient methods for the synthesis of 1,2-benzisoxazoles. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and novel pathways to access diverse derivatives.

-

[3+2] Cycloaddition Reactions: This powerful approach involves the reaction of a 1,3-dipole with a dipolarophile. For 1,2-benzisoxazole synthesis, this typically involves the in situ generation of highly reactive intermediates like nitrile oxides and arynes (from aryne precursors). The subsequent cycloaddition reaction rapidly constructs the bicyclic ring system.

-

Metal-Catalyzed Annulations: Palladium-catalyzed reactions have been effectively used to synthesize benzisoxazoles from substituted isoxazoles and alkynes. These methods proceed through a plausible mechanism involving alkyne insertion and C-H activation of the isoxazole core.

-

Barbier-Grignard-Type Reactions: An efficient method for preparing 3-substituted 1,2-benzisoxazoles involves a triphenylphosphine-mediated Barbier-Grignard-type reaction between 2-hydroxybenzonitriles and bromides.

The evolution of these synthetic strategies has been pivotal in enabling the exploration of a vast chemical space around the 1,2-benzisoxazole core, directly contributing to the discovery of potent therapeutic agents.

Emergence as a Privileged Scaffold: Key Therapeutic Breakthroughs

The journey of the 1,2-benzisoxazole scaffold from a chemical curiosity to a cornerstone of CNS drug discovery is best illustrated through the development of its landmark derivatives: the anticonvulsant zonisamide and the atypical antipsychotic risperidone.

Case Study 1: Zonisamide - A Serendipitous Anticonvulsant

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) was first synthesized in the early 1970s by Uno and colleagues at Dainippon Pharmaceutical. The initial research was directed at developing drugs for psychiatric disorders. However, during preclinical testing, several of the synthesized 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives displayed marked anticonvulsant activity in mice.

Among these, the parent compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole (later named zonisamide), was identified as the most promising candidate due to its favorable balance of efficacy and neurotoxicity. The initial synthesis involved the sulfonation and subsequent amination of 1,2-benzisoxazole-3-acetic acid, which gave a very poor yield. The development of new, more efficient synthetic routes was crucial for its eventual clinical success.

Zonisamide was launched in Japan in 1989 as an antiepileptic drug and received FDA approval in the United States in 2000. Its mechanism of action is believed to involve the blockade of voltage-sensitive sodium channels and T-type calcium channels, which suppresses neuronal hypersynchronization.

The original work by Uno et al. described the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole.

Step 1: Synthesis of Sodium 1,2-benzisoxazole-3-methanesulfonate

-

React 3-bromomethyl-1,2-benzisoxazole with sodium sulfite in a methanol/water mixture.

-

This reaction yields sodium 1,2-benzisoxazole-3-methanesulfonate.

Step 2: Chlorination

-

The resulting sodium 1,2-benzisoxazole-3-methanesulfonate is then chlorinated.

-

This step produces 1,2-benzisoxazole-3-methanesulfonyl chloride.

Step 3: Amination

-

The sulfonyl chloride is then treated with ammonia (NH3).

-

This final step yields zonisamide (3-(sulfamoylmethyl)-1,2-benzisoxazole).

Case Study 2: Risperidone - A Rational Approach to Atypical Antipsychotics

The discovery of risperidone in the 1980s by Janssen Pharmaceutica represents a landmark in the rational design of antipsychotic drugs. The research was heavily influenced by the "LSD model of psychopathology," which posited that drugs antagonizing the effects of LSD could have antipsychotic properties.

Janssen scientists had a long-standing interest in CNS disorders and had developed a series of potent antagonists for dopamine D2 and serotonin 5-HT2A receptors. They recognized that a combined D2/5-HT2A antagonist profile could lead to improved efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects (EPS) compared to traditional antipsychotics that primarily block D2 receptors.

This led to the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. Structure-activity relationship studies revealed that a 6-fluoro substituent on the benzisoxazole ring conferred maximum neuroleptic activity. Risperidone emerged from this research program and was approved by the FDA in 1993. It exhibits a very high binding affinity for 5-HT2A receptors and a high affinity for D2 receptors.

A crucial intermediate in the synthesis of risperidone is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. A large-scale, one-pot synthesis is described below.

Step 1: Reaction Setup

-

In a suitable reactor, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol.

Step 2: Addition of Reagents

-

Add 104.3 g of hydroxylamine hydrochloride to the solution.

Step 3: Base Addition and Cyclization

-

Slowly add 448 g of a 50% (w/w) potassium hydroxide solution dropwise, ensuring the reaction temperature is maintained between 40-45 °C.

-

Maintain the reaction mixture at this temperature for 12 hours to facilitate the intramolecular cyclization.

Step 4: Acidification and Crystallization

-

Cool the reaction mixture to below 30 °C.

-

Slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 1.

-

Cool the mixture to 0-5 °C and hold for 2 hours to allow for the crystallization of the product.

Step 5: Isolation and Drying

-

Filter the solid product and wash it with purified water.

-

Dry the product at 80-90 °C to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Structure-Activity Relationship (SAR) and a Privileged Pharmacophore

The therapeutic success of 1,2-benzisoxazole derivatives is deeply rooted in their structural features, which allow for precise modulation of their pharmacological activity. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural requirements for antipsychotic activity.

For antipsychotic derivatives like risperidone, the general pharmacophore consists of the 1,2-benzisoxazole ring linked to a piperidine moiety, which in turn is connected to another cyclic group.

-

The 1,2-Benzisoxazole Ring: This core scaffold is crucial for the overall activity. Substitutions on the benzene ring significantly impact potency. As seen with risperidone, a fluorine atom at the 6-position leads to maximum neuroleptic activity.

-

The Piperidine Linker: The piperidine ring serves as a critical linker between the benzisoxazole core and the terminal heterocyclic system.

-

The Terminal Heterocycle: The nature of the substituent on the piperidine nitrogen also plays a role in modulating the activity and pharmacokinetic properties of the molecule.

The dual antagonism of D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics based on this scaffold. This balanced receptor profile is believed to be responsible for their broad efficacy and improved side-effect profile.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several 1,2-benzisoxazole-based antipsychotics for key CNS receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

| Risperidone | 3.13 | 0.16 |

| Paliperidone | ~2-3 | 0.25 |

| Iloperidone | ~2-3 | ~0.12-0.39 |

Visualizations

Diagram: General Structure of 1,2-Benzisoxazole

Caption: The core chemical structure of 1,2-benzisoxazole.

Diagram: Classical Synthesis via N-O Bond Formation

Caption: N-O bond formation for 1,2-benzisoxazole synthesis.

Diagram: Drug Discovery Workflow for Risperidone

Caption: Risperidone's rational drug discovery workflow.

Conclusion and Future Directions